1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Overview
Description
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (MBzTP) is a chemical compound structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Despite its structural similarity, MBzTP is not neurotoxic, which is attributed to its rapid oxidation by monoamine oxidase B (MAOB) and the oxidative destruction of the dihydropyridine, preventing the accumulation of neurotoxic species .
Synthesis Analysis
The synthesis of MBzTP and related compounds involves various chemical reactions. For instance, the synthesis of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile was achieved by growing tiny plate-like crystals from a chloroform-ethanol solution through slow evaporation . Additionally, the synthesis of tetrahydropyrimido[4,5-b][1,6]naphthyridine derivatives was reported using a condensation reaction of 1-benzyl-4-piperidinone with aromatic aldehydes followed by condensation with 6-aminouracils .
Molecular Structure Analysis
The molecular structure of MBzTP and its analogs has been studied using X-ray crystallography. For example, the crystal structure of 4-benzyl-1-methyl-2,4,6-triphenyl-1,4-dihydropyridine revealed a boat conformation of the 1,4-dihydropyridine ring . The molecular structure of 1,3-dibenzyl-2-oxo-4,6-diphenyl-1,2,3,4-tetrahydropyridine-3-carbonitrile showed a half-chair conformation of the tetrahydropyridine (THP) ring .
Chemical Reactions Analysis
MBzTP undergoes rapid oxidation by MAOB, leading to the formation of a dihydropyridinium form and a pyridinium form, along with an unidentified product . The Stevens rearrangement of 1-benzyl-1,3,4-trimethyl-1,2,5,6-tetrahydropyridinium salts is another example of a chemical reaction involving a related compound, leading to the synthesis of 2-aryl-3-isopropenyl-1,3-dimethylpyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of MBzTP and its analogs are influenced by their molecular structure and the presence of substituents. The crystal and molecular structures provide insights into the conformation and the dihedral angles of the phenyl rings, which can affect the compound's reactivity and interactions . The hydrogenation kinetics of related compounds have been modeled using fractal-like and Weibull model kinetics, indicating the influence of solvents and reaction conditions on the reaction rates .
Scientific Research Applications
Oxidative Studies and Neurotoxicity Analysis
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied for its oxidative properties and potential neurotoxicity. Research by Sablin et al. (1994) explored the oxidation products arising from the action of monoamine oxidase B on this compound, noting its non-neurotoxic nature despite rapid oxidation (Sablin et al., 1994). Additionally, Youngster et al. (1989) evaluated the biological activity of various analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), including 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, for their MAO oxidation and neurotoxicity in mice (Youngster et al., 1989).
Synthesis and Stereochemistry
Grishina et al. (2005) investigated the synthesis and stereochemistry of 3-hydroxy-1,2,3,6-tetrahydropyridines, including variants of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This research aimed to produce potential antiviral compounds and multipurpose synthons for fine organic synthesis (Grishina et al., 2005).
Pharmacological Properties
Mateeva et al. (2005) reviewed the synthesis and pharmacological characteristics of tetrahydropyridine derivatives, focusing on their biological activity and potential as drug candidates. This research highlighted the importance of the tetrahydropyridine moiety in drug design, including compounds like 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (Mateeva et al., 2005).
Anti-Inflammatory Potential
Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, exploring their potential as anti-inflammatory agents. This study highlighted the diverse activities of 1,2,3,6-tetrahydropyridines, including analgesic and anti-inflammatory properties (Rao et al., 1995).
Anti-Plasmodial and Anti-Trypanosomal Activities
Mohsin et al. (2019) synthesized new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, including derivatives of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine, and assessed their antiplasmodial and antitrypanosomal activities. Thestudy demonstrated the influence of structural modifications on biological activities, emphasizing the potential of these compounds in treating parasitic infections (Mohsin et al., 2019).
Catalytic Hydrogenation and Chemical Kinetics
Jelčić et al. (2016) conducted a study on the catalytic hydrogenation of a compound structurally related to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. The research explored the effects of various solvents and reaction conditions on the hydrogenation process, contributing to the understanding of chemical kinetics and catalysis in the context of tetrahydropyridine derivatives (Jelčić et al., 2016).
Crystal and Molecular Structures
Iwasaki et al. (1987) determined the crystal and molecular structures of various dihydropyridine derivatives, including those related to 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine. This research provided insight into the structural aspects of these compounds, which is crucial for understanding their chemical properties and potential applications (Iwasaki et al., 1987).
Future Directions
Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .
properties
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
CAS RN |
32018-56-7 | |
Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.